Benzo[D]oxazol-2-ylboronic acid pinacol ester
Overview
Description
Benzo[D]oxazol-2-ylboronic acid pinacol ester is a useful research compound. Its molecular formula is C13H16BNO3 and its molecular weight is 245.08 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Benzo[D]oxazol-2-ylboronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The compound’s action results in the formation of new carbon-carbon bonds via the SM coupling reaction . This is a valuable transformation in organic synthesis .
Action Environment
The efficacy and stability of the compound’s action can be influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action may be more effective under these conditions.
Biological Activity
Benzo[D]oxazol-2-ylboronic acid pinacol ester (CAS: 1510787-95-7) is a compound of significant interest in medicinal chemistry, particularly for its potential applications in cancer therapy and synthetic organic chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
The primary mechanism of action for this compound involves its role in the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is crucial for forming carbon-carbon bonds in organic synthesis. The compound interacts with its targets through a process known as transmetalation, which is essential for the efficacy of the SM coupling reaction pathway .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives have shown potent inhibition of tubulin polymerization and significant cytotoxic effects on various cancer cell lines, including MCF-7 and NCI/ADR-RES cells. Notably, some derivatives exhibited IC50 values as low as 1.0 nM, indicating high potency compared to traditional chemotherapeutics like vinorelbine and paclitaxel .
Antimicrobial Activity
In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity. A study involving molecular docking and in vitro assays demonstrated that certain derivatives exhibited promising antibacterial effects against various microbial strains, with specific compounds showing significant binding affinities to target receptors .
Case Studies
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)11-15-9-7-5-6-8-10(9)16-11/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNIOEZICRGMDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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